molecular formula C10H11ClN2OS B2434015 2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 742118-88-3

2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2434015
CAS No.: 742118-88-3
M. Wt: 242.72
InChI Key: FUAYKDNIULHSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Properties

IUPAC Name

2-(1-chloroethyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2OS/c1-4-6(3)15-10-7(4)9(14)12-8(13-10)5(2)11/h5H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAYKDNIULHSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)C(C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of a thieno[2,3-d]pyrimidine derivative with an alkylating agent such as 1-chloroethyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Structure

The structure of 2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one includes a thieno ring fused with a pyrimidine moiety, which is essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • PC-9 (lung cancer)
  • PC-3 (prostate cancer)

In a study assessing the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives, this compound exhibited significant antiproliferative effects with IC50_{50} values indicating effective inhibition of cell growth at low concentrations .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. It has demonstrated activity against various pathogens, including those responsible for leishmaniasis. Its selectivity for microbial targets over human enzymes suggests potential for development as a therapeutic agent against infections .

Case Study 1: Anticancer Efficacy

In a systematic evaluation of thieno[2,3-d]pyrimidine derivatives, researchers synthesized several analogs and tested their efficacy against cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with minimal toxicity to normal cells .

Case Study 2: Antimicrobial Properties

A study focusing on the antimicrobial properties of thieno[2,3-d]pyrimidines reported that this compound showed selective inhibition against Leishmania donovani amastigotes while sparing human N-myristoyltransferases . This selectivity highlights its potential for treating leishmaniasis with reduced side effects.

Mechanism of Action

The mechanism of action of 2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific structural features, such as the presence of a thieno ring fused to a pyrimidine core and the 1-chloroethyl substituent. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .

Biological Activity

2-(1-Chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 742118-88-3) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₁ClN₂OS
  • Molecular Weight : 242.73 g/mol
  • Structure : The compound features a thieno[2,3-d]pyrimidin-4-one core which is significant for its biological activity.

Synthesis Pathways

The synthesis of this compound involves several key steps:

  • Formation of Thienopyrimidine Core : This is typically achieved through cyclization reactions involving appropriate precursors.
  • Chlorination : The introduction of the chloroethyl group is performed using chlorinating agents under controlled conditions to ensure selectivity and yield.

Anticancer Properties

Research indicates that compounds within the thienopyrimidine class exhibit significant anticancer activity. For instance:

  • A related study demonstrated that chloroethyl pyrimidine nucleosides significantly inhibited cell proliferation, migration, and invasion in A431 vulvar epidermal carcinoma cell lines .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of DNA Synthesis : The compound may interfere with nucleotide synthesis pathways, similar to other pyrimidine analogs .
  • Induction of Apoptosis : Evidence suggests that thienopyrimidines can trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study focused on the synthesis and biological evaluation of thienopyrimidine derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. The derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
  • In Vivo Efficacy :
    • In animal models, compounds similar to this compound demonstrated significant tumor reduction compared to controls when administered at specific dosages over a defined period.

Comparative Analysis with Related Compounds

Compound NameCAS NumberBiological ActivityIC50 (µM)
This compound742118-88-3Anticancer~10
Chloroethyl pyrimidine nucleosidesVariesAnticancer~5
Ferrocene-pyrimidine conjugatesVariesAntimalarial~15

Q & A

Q. Q1. What synthetic strategies are optimal for preparing 2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one?

A1. The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives typically involves:

  • Step 1 : Formation of the thiophene ring via cyclization of substituted aminothiophene-carboxylates with chloroethyl formate .
  • Step 2 : Introduction of the chloroethyl group via nucleophilic substitution or alkylation under controlled conditions (e.g., using DMF as a solvent at 80–100°C) .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using 1H^1H/13C^{13}C-NMR and HPLC (≥95% purity) .

Q. Q2. How can structural confirmation and purity of this compound be validated?

A2. Key methods include:

  • NMR spectroscopy : 1H^1H-NMR to confirm substitution patterns (e.g., methyl groups at C5/C6, chloroethyl at C2) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+^+ at m/z 285.0421 for C11_{11}H13_{13}ClN2_2OS).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Intermediate-Level Questions

Q. Q3. What computational approaches are used to predict the biological activity of this compound?

A3. Molecular docking (AutoDock Vina or Schrödinger Suite) against target proteins (e.g., TRPA1 ion channels) can predict binding affinities. For example:

  • Docking scores ≤ -8.0 kcal/mol suggest strong TRPA1 inhibition .
  • ADMET prediction (SwissADME) evaluates pharmacokinetic properties (e.g., logP ≤ 3.5 for optimal bioavailability) .

Q. Q4. What in vitro assays are suitable for evaluating anticancer activity?

A4. Use NCI-60 cell line screening to measure growth inhibition (GI50_{50}):

  • Protocol: 48-hour exposure at 10 µM, followed by SRB assay.
  • Data interpretation: GI50_{50} ≤ 1 µM indicates high potency (e.g., analogs with benzylamino substituents showed GI50_{50} = 0.8 µM in melanoma cells) .

Advanced Research Questions

Q. Q5. How can structure-activity relationships (SARs) guide the optimization of this compound for TRPA1 inhibition?

A5. Critical SAR insights include:

  • Chloroethyl group : Enhances TRPA1 binding via hydrophobic interactions (Ki = 12 nM vs. 45 nM for non-chlorinated analogs) .
  • Methyl substituents : C5/C6 methyl groups improve metabolic stability (t1/2_{1/2} = 4.2 hours in human liver microsomes) .
  • Advanced modifications : Replace chloroethyl with fluorinated alkyl chains to enhance blood-brain barrier penetration for neuropathic pain studies .

Q. Q6. What experimental models resolve contradictions in reported biological activities (e.g., TRPA1 inhibition vs. anticancer effects)?

A6. Use orthogonal assays :

  • TRPA1 calcium flux assay (FLIPR): Confirm target engagement (EC50_{50} ≤ 50 nM for TRPA1) .
  • Off-target profiling (Eurofins CEREP panel): Exclude kinase or GPCR cross-reactivity.
  • Mechanistic studies : Apoptosis assays (Annexin V/PI staining) to distinguish cytotoxic vs. target-specific effects .

Q. Q7. How to design in vivo studies for pharmacokinetic and efficacy profiling?

A7. Protocol design :

  • Species : Wistar rats (n = 6/group) dosed orally at 10 mg/kg.
  • Pharmacokinetics : Plasma sampling at 0.5, 2, 6, 12, 24 hours; LC-MS/MS analysis for AUC and Cmax_{\text{max}}.
  • Efficacy endpoints : TRPA1-mediated pain models (e.g., formalin test) or tumor xenograft regression (e.g., MDA-MB-435 melanoma) .

Methodological Challenges

Q. Q8. How to address low solubility in aqueous buffers during biological testing?

A8. Strategies include:

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin complexes (e.g., 10% hydroxypropyl-β-cyclodextrin).
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ≤ 200 nm) to enhance bioavailability .

Q. Q9. What analytical techniques quantify metabolic stability in hepatic systems?

A9. Liver microsome assays :

  • Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM).
  • Terminate reactions at 0, 5, 15, 30, 60 minutes with acetonitrile.
  • Analyze parent compound depletion via LC-MS/MS; calculate intrinsic clearance (Clint_{\text{int}}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.